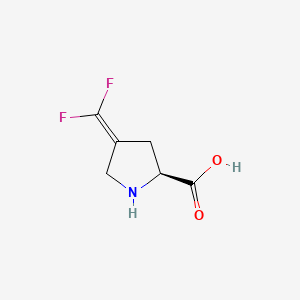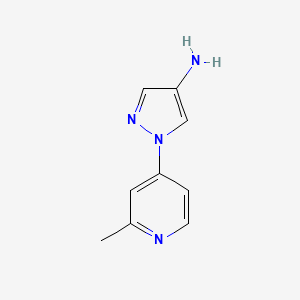![molecular formula C34H16F18IrN4P B13904488 [5,5'-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13904488.png)
[5,5'-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5,5’-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate is a complex organometallic compound with the molecular formula C₃₄H₁₆F₁₈IrN₄P.
Métodos De Preparación
The synthesis of [5,5’-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate involves multiple steps, including the preparation of intermediate compounds and the final complexation with iridium. The reaction conditions typically require an inert atmosphere, controlled temperature, and specific solvents to ensure the purity and yield of the final product . Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form higher oxidation state complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state iridium complexes.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[5,5’-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: The compound is studied for its potential use in bioimaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, leveraging its ability to interact with DNA and proteins.
Mecanismo De Acción
The mechanism by which [5,5’-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can form coordination complexes with these biomolecules, leading to changes in their structure and function. This interaction is mediated through the iridium center, which can undergo redox reactions and ligand exchange processes .
Comparación Con Compuestos Similares
Compared to other iridium complexes, [5,5’-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate is unique due to its trifluoromethyl and difluoropyridinyl substituents, which enhance its stability and reactivity. Similar compounds include:
[Iridium(III) bis(2-phenylpyridine) (acetylacetonate)]: Known for its use in OLEDs.
[Iridium(III) tris(2-phenylpyridine)]: Commonly used in photoredox catalysis.
[Iridium(III) bis(2-(2,4-difluorophenyl)pyridine) (acetylacetonate)]: Used in similar applications but with different electronic properties.
Propiedades
Fórmula molecular |
C34H16F18IrN4P |
|---|---|
Peso molecular |
1045.7 g/mol |
Nombre IUPAC |
2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/C12H6F6N2.2C11H5F3N.F6P.Ir/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;2*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;1-7(2,3,4,5)6;/h1-6H;2*1-2,4-6H;;/q;3*-1;+3 |
Clave InChI |
YAONBOFRQWVDGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)

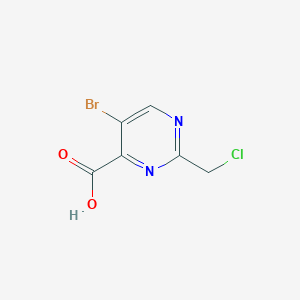
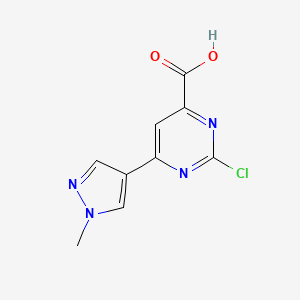

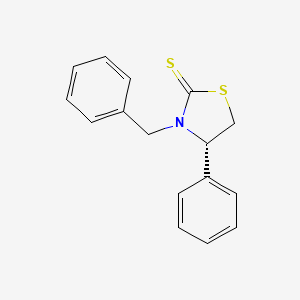
![5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13904444.png)

